molecular formula C7H11BrCl2N2 B6217429 [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride CAS No. 2742657-03-8

[(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride

Cat. No. B6217429
CAS RN: 2742657-03-8
M. Wt: 274
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride] is an organic compound commonly used in scientific research. It is a versatile compound that can be used in a variety of applications, such as synthesis, chromatography, and spectroscopy. This compound is a halogenated derivative of the pyridine family and has a wide range of applications in the scientific community. It is also a useful tool for understanding the biochemical and physiological effects of compounds on living systems.

Scientific Research Applications

[(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride] is a versatile compound with a wide range of applications in the scientific community. It can be used in chromatography and spectroscopy to identify and analyze compounds. It can also be used in synthesis reactions to create new compounds. Additionally, it can be used in biological studies to investigate the biochemical and physiological effects of different compounds on living systems.

Mechanism of Action

The mechanism of action of [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride] is not fully understood. However, it is believed to interact with proteins and enzymes in the body, which can lead to changes in biochemical and physiological processes. This interaction can also lead to the production of metabolites, which can have beneficial or adverse effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride] are not fully understood. However, it is believed to interact with proteins and enzymes in the body, which can lead to changes in biochemical and physiological processes. For example, it has been shown to increase the production of certain neurotransmitters, such as dopamine, which can lead to increased alertness and improved cognitive function. Additionally, it has been shown to have anti-inflammatory and anti-oxidative properties, which can be beneficial for overall health.

Advantages and Limitations for Lab Experiments

The advantages of [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride] for laboratory experiments include its low cost and availability, as well as its versatility. Additionally, this compound is relatively stable, making it ideal for long-term experiments. However, it is important to note that this compound can be toxic if ingested, so it is important to take precautions when handling it in the laboratory.

Future Directions

There are a number of potential future directions for research on [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride]. These include further investigation into its mechanism of action, the biochemical and physiological effects of this compound, and its potential applications in the medical field. Additionally, further research could be conducted to determine the optimal dosage and administration method for this compound. Additionally, research could be conducted to investigate the potential side effects of this compound. Finally, further research could be conducted to explore the potential for this compound to be used in other applications, such as drug delivery systems.

Synthesis Methods

[(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride] can be synthesized through a two-step process. The first step involves the reaction of pyridine with bromine to form 5-bromopyridine. The second step involves the reaction of the 5-bromopyridine with methyl amine to form [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride]. This process can be conducted in a laboratory setting using standard laboratory equipment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride involves the reaction of 5-bromopyridine-2-carbaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromopyridine-2-carbaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromopyridine-2-carbaldehyde is reacted with excess methylamine in ethanol to form [(5-bromopyridin-2-yl)methyl]amine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The resulting amine is quaternized with hydrochloric acid to form [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride." ] }

CAS RN

2742657-03-8

Molecular Formula

C7H11BrCl2N2

Molecular Weight

274

Purity

95

Origin of Product

United States

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